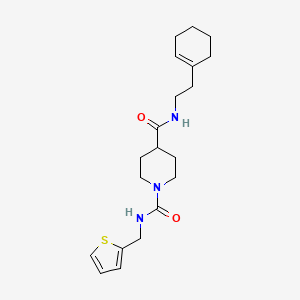
Ethyl 3-propionamidobenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds like Ethyl 3-propionamidobenzofuran-2-carboxylate would likely have a benzofuran core with additional functional groups attached .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-propionamidobenzofuran-2-carboxylate are not available, benzofuran derivatives can often be synthesized through reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-propionamidobenzofuran-2-carboxylate would depend on its exact molecular structure. Benzofuran derivatives can exhibit a wide range of properties depending on their functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of novel compounds including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, among others, have been synthesized and examined for antibacterial and antifungal activity against various pathogenic strains and Candida albicans. Some compounds exhibited activity comparable to standard antibiotics and antifungals, indicating potential in the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown significant in vitro antitumor activity against 60 human tumor cell lines. One particular compound demonstrated remarkable activity against the RPMI-8226 leukemia cell line, suggesting the potential of these compounds as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).
Nanotechnology and Drug Delivery
A study on poly(ethylene glycol) possessing polymerizable groups has been conducted to obtain nanogels via emulsion polymerization, which showed pH-sensitive swelling/deswelling behavior. These nanogels have potential utility in diagnostics and controlled drug releasing devices, demonstrating the role of ethyl carboxylate derivatives in the advancement of nanotechnology and drug delivery systems (Hayashi, Iijima, Kataoka, & Nagasaki, 2004).
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model, suggesting their potential as anti-rheumatic agents (Sherif & Hosny, 2014).
Discovery of Apoptosis-Inducing Agents
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity against breast cancer cell lines. Several compounds showed significant antiproliferative potential, with one inducing apoptosis in MCF-7 cells, highlighting their potential as novel anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Ethyl 3-propionamidobenzofuran-2-carboxylate would likely depend on the results of initial studies on its properties and potential applications. Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in medicine .
Eigenschaften
IUPAC Name |
ethyl 3-(propanoylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-11(16)15-12-9-7-5-6-8-10(9)19-13(12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUUIYAGWOGSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

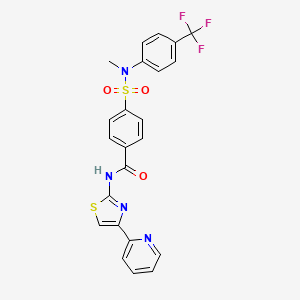
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
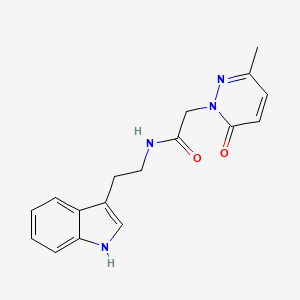
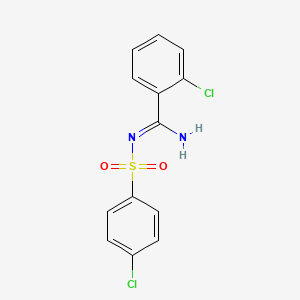
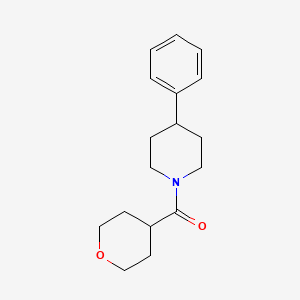
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)

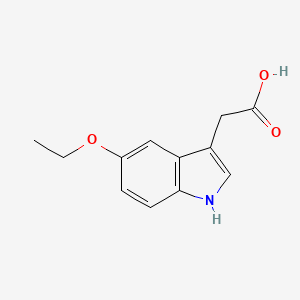
![5-(4-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2837870.png)
